molecular formula C11H10N2O2 B2649003 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 205818-52-6

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No. B2649003
CAS RN: 205818-52-6
M. Wt: 202.213
InChI Key: KEFFHGHKFDZMSO-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound with the molecular weight of 174.16 . Its IUPAC name is 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile .


Synthesis Analysis

A practical synthesis of a similar compound, N-(4-Isopropyl-2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo [1, 4]oxazine-6-carbonyl)guanidine Methanesulfonate (KB-R9032), has been reported . The synthesis involved N-isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo [1, 4]oxazine-6-carboxylate (2a) with various reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7 (3-6)11-9 (12)5-13-8/h1-3H,5H2, (H,11,12) .

Scientific Research Applications

Polycationic Bactericides

Polycationic bactericides like OXD and HEP have demonstrated effectiveness against a variety of bacteria including Pseudomonas aeruginosa, Escherichia coli, and MRSA. These compounds have shown a balance between sterilization ability and reduced skin irritation compared to traditional bactericides like benzalkonium chloride (BAC), indicating potential for safe use in healthcare and sanitation applications (Ohta et al., 2001).

Anticancer Drug Development

Compounds like S-1, composed of tegafur, gimestat, and otastat potassium, have been investigated for their antitumor effects and adverse reactions in patients with advanced gastric cancer. This indicates the role of complex compounds in enhancing the tumor-selective toxicity of established treatments, potentially leading to more effective cancer therapies (Sakata et al., 1998).

Neurological Disorder Treatment

Research on compounds like TPA023B, which selectively activates certain gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, has provided insights into therapeutic strategies for neurological disorders. The ability to characterize and dynamically image receptor occupancy highlights the potential for precision medicine in treating conditions related to receptor dysregulation (Laere et al., 2008).

Benzoxazinoid Absorption and Metabolism

The study of the absorption, metabolism, and excretion of benzoxazinoids in humans after dietary intake demonstrates the significance of understanding bioactive compounds' interactions within the human body. This research contributes to knowledge about potential health-protecting effects and pharmacological properties of dietary compounds (Adhikari et al., 2013).

properties

IUPAC Name

2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-11(2)10(14)13-8-5-7(6-12)3-4-9(8)15-11/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFFHGHKFDZMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

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